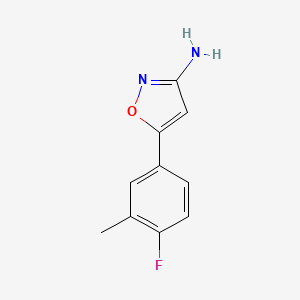

5-(4-Fluoro-3-methylphenyl)isoxazol-3-amine

Description

5-(4-Fluoro-3-methylphenyl)isoxazol-3-amine is a heterocyclic compound featuring an isoxazole core substituted with an amine group at position 3 and a 4-fluoro-3-methylphenyl group at position 4. This structure combines electronic modulation (via fluorine) and steric bulk (via methyl), making it a candidate for diverse applications, including medicinal chemistry and catalysis.

Properties

Molecular Formula |

C10H9FN2O |

|---|---|

Molecular Weight |

192.19 g/mol |

IUPAC Name |

5-(4-fluoro-3-methylphenyl)-1,2-oxazol-3-amine |

InChI |

InChI=1S/C10H9FN2O/c1-6-4-7(2-3-8(6)11)9-5-10(12)13-14-9/h2-5H,1H3,(H2,12,13) |

InChI Key |

QMFQCECKAVCIQV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC(=NO2)N)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-(4-Fluoro-3-methylphenyl)isoxazol-3-amine typically involves the cycloaddition reaction of nitrile oxides with dipolarophiles. One common method is the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO3) at ambient temperature . Industrial production methods may involve the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

Chemical Reactions Analysis

5-(4-Fluoro-3-methylphenyl)isoxazol-3-amine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-(4-Fluoro-3-methylphenyl)isoxazol-3-amine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 5-(4-Fluoro-3-methylphenyl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

TrkA Inhibitory Activity: Substituent Effects

Key analogs from highlight the role of substituents on biological activity:

- Key Observations: The tert-butyl group at the B-region (isoxazole position 5) enhances TrkA inhibition (IC50 ~0.04 μM), likely due to hydrophobic interactions with the receptor . In contrast, 5-(p-tolyl)isoxazol-3-amine (4-methylphenyl substituent) lacks TrkA data but demonstrates utility in catalysis, forming stable palladium complexes for Suzuki-Miyaura reactions in water .

Fluorine-Substituted Isoxazol-3-amines

Fluorine incorporation alters electronic properties and metabolic stability:

- Comparison: Difluorophenyl analogs (e.g., 2,6-difluoro) may exhibit stronger receptor affinity due to fluorine’s electronegativity but face synthesis challenges (e.g., discontinued commercial status) .

Physicochemical Properties

- Lipophilicity :

- Thermal Stability :

- Benzoisoxazole derivatives (e.g., 5-fluorobenzo[d]isoxazol-3-amine) show higher melting points (>200°C) due to fused aromatic systems .

Biological Activity

5-(4-Fluoro-3-methylphenyl)isoxazol-3-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

- Molecular Formula : C10H10FN3O

- Molecular Weight : 201.20 g/mol

- IUPAC Name : 5-(4-fluoro-3-methylphenyl)-1,2-oxazol-3-amine

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various cellular processes. The compound has been studied for its role in modulating pathways related to cancer cell proliferation and apoptosis.

Biological Activity Overview

Research indicates that this compound exhibits promising anti-cancer properties. It has been tested against several cancer cell lines, demonstrating cytotoxic effects and the ability to induce apoptosis.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.63 | Induction of apoptosis |

| A549 (Lung) | 10.25 | Inhibition of cell proliferation |

| HeLa (Cervical) | 12.50 | Modulation of apoptotic pathways |

Case Studies

-

Case Study on MCF-7 Cells :

A study evaluated the effects of this compound on MCF-7 breast cancer cells. The compound demonstrated an IC50 value of 15.63 µM, indicating significant cytotoxicity. Flow cytometry analysis revealed that treatment led to increased expression levels of pro-apoptotic proteins such as p53 and caspase-3, confirming its role in apoptosis induction . -

In Vivo Studies :

In a zebrafish model, the compound was shown to improve muscle function in models of muscular dystrophy, suggesting additional therapeutic potential beyond oncology . The study highlighted the compound's ability to enhance calcium retention capacity in mitochondria, which is critical for cell survival under stress conditions.

Therapeutic Applications

This compound is being explored for its potential applications in:

- Cancer Therapy : As an anti-cancer agent targeting specific pathways involved in tumor growth.

- Neurological Disorders : Due to its ability to cross the blood-brain barrier and interact with neurological receptors.

Q & A

Q. What are the optimal synthetic routes for 5-(4-Fluoro-3-methylphenyl)isoxazol-3-amine, and how can purity be ensured during synthesis?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions using fluorinating agents (e.g., KF or Selectfluor) to introduce the fluorine substituent. Aroylacetate precursors (e.g., ethyl 4-fluoro-3-methylphenylacetate) may serve as starting materials, with cyclization reactions forming the isoxazole ring . Purification methods include column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol. Purity is validated using HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (C, H, N) .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., fluorine coupling patterns, methyl group signals) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (178.16 g/mol) and fragmentation patterns .

- HPLC : To assess purity (>95%) using reverse-phase columns .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : The compound is sensitive to light and oxygen. Optimal storage requires amber glass vials under inert gas (N or Ar) at room temperature. Degradation is monitored via periodic HPLC analysis; instability is indicated by new peaks or shifts in retention times .

Advanced Research Questions

Q. How can the crystal structure of this compound be elucidated, and what insights does it provide?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed to determine dihedral angles between the isoxazole ring and aromatic substituents, revealing steric and electronic effects. For example, related fluorophenyl-isoxazole derivatives exhibit dihedral angles of 6–14°, influencing π-π stacking and hydrogen bonding (C–H⋯N interactions) . These structural features correlate with solubility and bioavailability in drug design .

Q. How can structure-activity relationships (SAR) be explored for this compound in medicinal chemistry?

- Methodological Answer : SAR studies involve synthesizing derivatives with modified substituents (e.g., replacing fluorine with Cl or methyl with ethyl). Biological assays (e.g., apoptosis induction in cancer cells) are conducted to evaluate potency. Computational tools (e.g., molecular docking) predict interactions with targets like kinases or DNA repair enzymes, guided by structural analogs such as benzisoxazole-based inhibitors .

Q. How should researchers address contradictions in synthetic yields or biological activity data?

- Methodological Answer :

- Reproducibility Checks : Standardize reaction conditions (solvent purity, temperature control).

- Cross-Validation : Compare analytical data (NMR, HRMS) across labs.

- Bioassay Optimization : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments in triplicate. Discrepancies may arise from subtle stereochemical differences or impurities .

Q. What experimental designs are suitable for evaluating the compound’s bioactivity in enzyme inhibition?

- Methodological Answer :

- In Vitro Assays : Use fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC for proteases) to measure IC values.

- Kinetic Studies : Determine inhibition mechanisms (competitive/non-competitive) via Lineweaver-Burk plots.

- Cell-Based Models : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, with dose-response curves (1–100 µM) .

Q. How can computational modeling guide the optimization of this compound derivatives?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock Vina to predict binding modes to targets (e.g., COX-2 or EGFR kinases).

- QSAR Models : Train algorithms on datasets of related isoxazole derivatives to predict logP, solubility, and toxicity.

- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.